ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
描述
Ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole core fused with a tetrahydrofuran-like ring system. Key structural elements include:
- Core: A tetrahydro-2H-pyrrolo[3,4-d]isoxazole scaffold with ketone groups at positions 4 and 4.
- Substituents:
- A 4-fluorophenyl group at position 2.
- An o-tolyl (2-methylphenyl) group at position 2.
- An ethyl benzoate moiety at position 3.
This compound shares structural homology with acetylcholinesterase inhibitors, such as derivatives of 4,6-dioxo-pyrrolo[3,4-d]isoxazole benzoic acid . The ethyl ester group may enhance bioavailability compared to carboxylic acid analogs, acting as a prodrug .
属性
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(33)18-10-14-20(15-11-18)29-25(31)22-23(17-8-12-19(28)13-9-17)30(35-24(22)26(29)32)21-7-5-4-6-16(21)2/h4-15,22-24H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLKAYZLZOWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate (CAS Number: 1005271-50-0) is a complex organic compound that exhibits significant biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic modalities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 474.5 g/mol. Its structure includes an isoxazole ring, which is known for various biological activities, including anticancer and anti-inflammatory properties. The presence of fluorine and tolyl groups further enhances its potential efficacy and selectivity in biological systems.
Anticancer Activity
Research indicates that derivatives containing isoxazole or isoxazoline structures exhibit notable anticancer properties. For instance, studies have demonstrated that compounds with similar frameworks can induce apoptosis in cancer cell lines such as MCF-7 and HT1080, with IC50 values ranging from 9.02 µM to 16.1 µM for various derivatives . The mechanism often involves cell cycle arrest and activation of apoptotic pathways.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | HT1080 | 16.1 | Apoptosis induction |
| 16b | MCF-7 | 10.72 | Cell cycle arrest |
| 16c | MDA-MB-231 | 9.02 | Caspase activation |
Anti-inflammatory Properties
Compounds with isoxazole moieties are also recognized for their anti-inflammatory effects. For example, certain derivatives have shown selective inhibition of COX-II enzymes, which are implicated in inflammatory processes. In a comparative study, some compounds demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib .
Table 2: COX-II Inhibition Potency
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| PYZ3 | 0.011 | Rofecoxib | 0.38 |
| PYZ4 | 1.33 | Celecoxib | 0.4 |
Mechanistic Insights
The biological activity of ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by influencing mitochondrial membrane potential and activating caspases.
- Cell Cycle Arrest : Studies have shown that certain derivatives can halt cell cycle progression at the S and G2/M phases, preventing cancer cell proliferation .
- Enzyme Inhibition : Selective inhibition of COX-II suggests potential use as an anti-inflammatory agent.
Case Studies
In a recent study focusing on the synthesis and evaluation of isoxazole derivatives, several compounds were tested against various cancer cell lines. The results indicated that modifications to the aromatic system significantly affected cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .
相似化合物的比较
The compound’s structural and functional attributes can be contextualized against related molecules, as summarized below:
Structural Analogs with Pyrrolo-Isoxazole Cores
Key Observations :
- Substituent Effects : The 4-fluorophenyl and o-tolyl groups provide steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups : The CF₃ group in increases metabolic stability, whereas the 4-fluoro group in the target compound balances lipophilicity and polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
